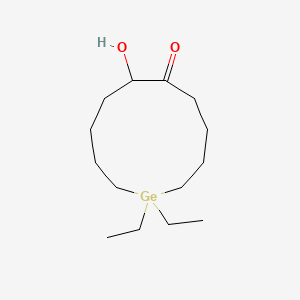
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one is a chemical compound with the molecular formula C12H24GeO2. It is a member of the germacycloundecane family, which are organogermanium compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
GeCl4+2Et2Mg→Et2Ge+2MgCl2
The resulting diethylgermanium compound is then subjected to hydrolysis to obtain this compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and solvent composition .
Análisis De Reacciones Químicas
Types of Reactions
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the hydroxyl and germanium functional groups in the compound .
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize this compound, leading to the formation of corresponding germanium oxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of germanium hydrides.
Major Products Formed
The major products formed from these reactions include germanium oxides, germanium hydrides, and various substituted germacycloundecane derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one has a wide range of scientific research applications, including but not limited to:
Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a catalyst in various chemical reactions.
Medicine: Research is being conducted to explore the potential therapeutic applications of this compound, particularly in the treatment of certain diseases and conditions.
Industry: The compound is used in the production of advanced materials and as a component in various industrial processes
Mecanismo De Acción
The mechanism of action of 1,1-Diethyl-7-hydroxy-germacycloundecan-6-one involves its interaction with specific molecular targets and pathways. The hydroxyl group in the compound allows it to form hydrogen bonds with other molecules, facilitating its binding to target sites. The germanium atom in the compound can also participate in coordination chemistry, forming complexes with various metal ions and other molecules .
Comparación Con Compuestos Similares
1,1-Diethyl-7-hydroxy-germacycloundecan-6-one can be compared with other similar compounds such as:
1,1-Diethyl-7-hydroxygermacycloundecan-5-one: This compound has a similar structure but differs in the position of the hydroxyl group.
1,1-Diethyl-7-hydroxygermacycloundecan-6-ol: This compound has an additional hydroxyl group, which can affect its chemical properties and reactivity.
1,1-Diethyl-7-hydroxygermacycloundecan-6-thione: This compound contains a sulfur atom instead of an oxygen atom, leading to different chemical behavior and applications.
Propiedades
Número CAS |
17973-65-8 |
|---|---|
Fórmula molecular |
C14H28GeO2 |
Peso molecular |
301.006 |
Nombre IUPAC |
1,1-diethyl-7-hydroxy-germacycloundecan-6-one |
InChI |
InChI=1S/C14H28GeO2/c1-3-15(4-2)11-7-5-9-13(16)14(17)10-6-8-12-15/h13,16H,3-12H2,1-2H3 |
Clave InChI |
DRDFHEUCILFXQA-UHFFFAOYSA-N |
SMILES |
CC[Ge]1(CCCCC(C(=O)CCCC1)O)CC |
Sinónimos |
1,1-Diethyl-7-hydroxygermacycloundecan-6-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


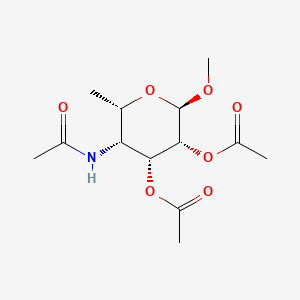
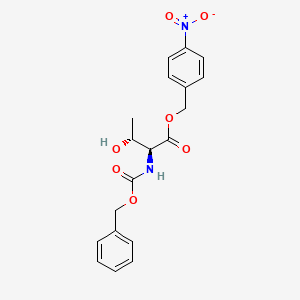
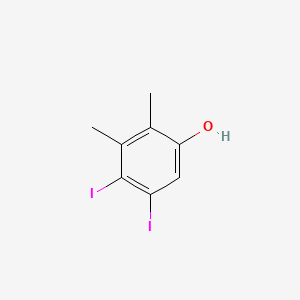
![(3R,3aR,5aR,9aR,9bR)-3-[(2S,5R)-5-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-2-methyloxolan-2-yl]-3a,6,6,9a-tetramethyl-2,3,4,5,5a,8,9,9b-octahydro-1H-cyclopenta[a]naphthalen-7-one](/img/structure/B579401.png)
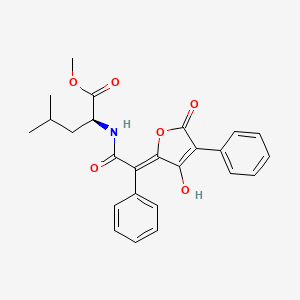
![(1R,7S,8S)-2,2,6,8-tetramethyltricyclo[5.3.1.03,8]undec-5-en-3-ol](/img/structure/B579403.png)
![methyl (1R,2R,5S,8S,9S,10R,11R)-5-hydroxy-6,11-dimethyl-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylate](/img/structure/B579404.png)
![butan-2-yl (2S,3S)-3-methyl-2-[(2,2,2-trifluoroacetyl)amino]pentanoate](/img/structure/B579407.png)

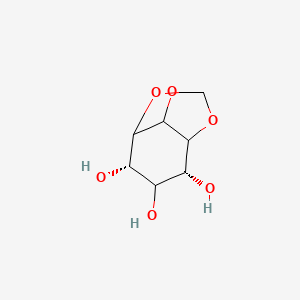
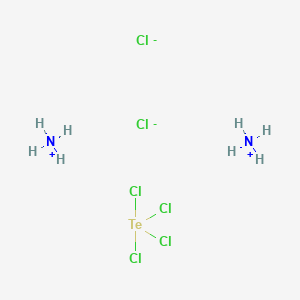
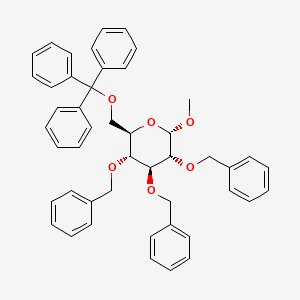
![4H-Imidazo[1,5-a]benzimidazole](/img/structure/B579418.png)
